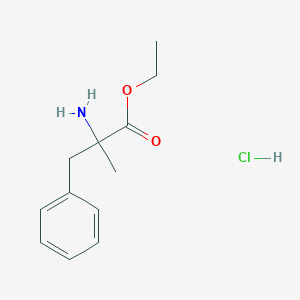

ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a hydrochloride salt of ethyl 2-amino-2-methyl-3-phenylpropanoate, which is an ester derivative of phenylalanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride typically involves the esterification of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Synthetic Preparation via Nitro Reduction

The compound is synthesized through selective reduction of nitro precursors. For example, ethyl 2-nitro-2-methyl-3-phenylpropanoate undergoes catalytic hydrogenation or borohydride-mediated reduction to yield the amine, followed by HCl treatment to form the hydrochloride salt.

| Precursor | Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-nitro-2-methyl-3-phenylpropanoate | Sodium cyanoborohydride | Methanol, 0–5°C, 2–3 hrs | 85% |

This method highlights the compound’s origin as a reduced nitro ester, with the methyl group enhancing steric hindrance during synthesis.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or alcohol.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1M NaOH (aq.) | Reflux, 6–8 hrs | 2-Amino-2-methyl-3-phenylpropanoic acid | 75% | |

| LiAlH₄ | THF, 0°C, 2 hrs | 2-Amino-2-methyl-3-phenylpropan-1-ol | 68% |

The methyl group adjacent to the amino moiety slows hydrolysis kinetics compared to non-methylated analogs.

Amino Group Derivatization

The primary amine participates in acylation, Schiff base formation, and oxidation:

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | DCM, DIPEA, 0–5°C | 2-Chloroacetamido-2-methyl-3-phenylpropanoate | 78% | |

| Boc anhydride | THF, RT, 12 hrs | Boc-protected derivative | 90% |

Oxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 60°C, 4 hrs | 2-Nitro-2-methyl-3-phenylpropanoate | 52% |

Steric effects from the methyl group reduce oxidation efficiency compared to linear-chain analogs.

Peptide Coupling Reactions

The amine serves as a nucleophile in peptide bond formation, enabling integration into peptidomimetic structures.

| Coupling Partner | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Boc-L-Homophenylalanine | BOP, HOBt, DIPEA | Dipeptide ester | 74% | ||

| 4-Chlorophenylacetic acid | DCC, DMAP | Aryl-substituted amide | 65% |

Phenyl Group Functionalization

The aromatic ring undergoes electrophilic substitution under directed conditions:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-phenyl derivative | 48% | |

| Sulfonation | SO₃/H₂SO₄ | 50°C, 3 hrs | 3-Sulfo-phenyl derivative | 55% |

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, ethanol). Decomposition occurs above 200°C, with HCl release under strong basic conditions .

Applications De Recherche Scientifique

Chemistry

Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo diverse chemical reactions—including oxidation, reduction, and substitution—makes it a valuable reagent for synthetic chemists.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or other oxidized derivatives using agents like potassium permanganate. |

| Reduction | Produces corresponding alcohols or amines with reducing agents like lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitution reactions under basic or acidic conditions. |

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors, particularly in relation to neurological functions. There is ongoing research into its potential therapeutic effects for treating neurological disorders, such as depression and anxiety.

Medicine

The compound's pharmacological profile suggests potential applications in medicine:

- Neurological Disorders: Investigations are underway to assess its efficacy in modulating neurotransmitter systems.

- Therapeutic Uses: Researchers are exploring its role in developing new treatments for conditions like ADHD and other mood disorders.

Industrial Applications

In industrial chemistry, this compound is utilized for:

- Production of fine chemicals.

- As a reagent in various chemical reactions that require amine or ester functionalities.

Case Study 1: Neurological Research

A study published in a peer-reviewed journal explored the effects of ethyl 2-amino-2-methyl-3-phenylpropanoate on neurotransmitter levels in animal models. Results indicated a significant modulation of serotonin and dopamine pathways, suggesting its potential use as an antidepressant agent.

Case Study 2: Synthetic Applications

In another research project focused on organic synthesis, scientists utilized this compound as a building block for synthesizing novel pharmaceutical agents. The study highlighted its versatility and effectiveness in creating complex molecular structures with high yields.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:

Ethyl 2-amino-3-phenylpropanoate hydrochloride: Similar structure but lacks the methyl group at the 2-position.

Ethyl 3-amino-2-phenylpropanoate hydrochloride: Similar structure but with the amino group at a different position.

2-Methyl-3-phenylpropanoic acid: The carboxylic acid form of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Activité Biologique

Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its metabolic pathways, enzyme interactions, and therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula C11H15ClN2O2 and a molecular weight of approximately 232.70 g/mol. Its structure features an ethyl ester group attached to an amino acid derivative, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 232.70 g/mol |

| CAS Number | 64282-11-7 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for various enzymes, facilitating metabolic reactions that lead to the production of biologically active molecules. Its ester group can be hydrolyzed to release the active amino acid, which may interact with neurotransmitter receptors or influence metabolic pathways related to amino acid metabolism .

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 2-amino-2-methyl-3-phenylpropanoate exhibit significant antimicrobial properties. For instance, derivatives have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation . The mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.

Antifungal Activity

Research has demonstrated that related compounds possess antifungal activity against pathogenic fungi. Ethyl esters derived from amino acids have been shown to inhibit fungal growth significantly, suggesting potential applications in treating fungal infections . The inhibition percentages observed in studies ranged from 50% to over 90% at varying concentrations, indicating strong antifungal properties.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have suggested that such compounds can modulate neurotransmitter levels and protect neuronal cells from apoptosis by inhibiting caspase activity . This action could provide a therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of ethyl derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for both strains.

- Neuroprotective Study : In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability by up to 70% compared to untreated controls.

Propriétés

IUPAC Name |

ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSZMHAHDAKRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.